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4-Bromo-3-methoxynaphthalen-1-ol

Cat. No.: B15052247
M. Wt: 253.09 g/mol
InChI Key: UDGQMWLWLSWHJN-UHFFFAOYSA-N
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Description

Significance of Brominated Naphthol Scaffolds in Organic Chemistry

The introduction of a bromine atom onto a naphthol scaffold, creating a brominated naphthol, significantly enhances its synthetic utility. Bromine is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds at the position of bromination.

Furthermore, bromo-functionalized aromatic compounds are key precursors for organometallic reagents. The bromine atom can be exchanged with a metal (e.g., lithium or magnesium) via a halogen-metal exchange reaction, generating a highly reactive species that can then be used to form new bonds by reacting with a wide range of electrophiles. This versatility makes brominated naphthols valuable intermediates in the total synthesis of natural products and the construction of novel molecular architectures. nih.gov Research on other brominated scaffolds, such as carbazoles, has shown their potential in developing new therapeutic agents, highlighting the general importance of bromine substitution in medicinal chemistry. scribd.com

Overview of Substituted Naphthalene (B1677914) Derivatives in Contemporary Research

Substituted naphthalene derivatives are a major focus of modern chemical research due to their wide-ranging applications and interesting properties. bldpharm.comsigmaaldrich.com Scientists have developed numerous synthetic strategies to access these compounds, often employing metal-catalyzed reactions and Lewis acid-promoted transformations to build the naphthalene core with desired substitution patterns. bldpharm.com

The functionalization of the naphthalene system impacts its electronic properties. For instance, computational studies on substituted acenes, including naphthalene, show that the nature and position of substituents can alter the HOMO-LUMO gap, which is a critical parameter for materials used in organic electronics. nih.gov The inherent fluorescence of the naphthalene ring system can be modulated by substituents, leading to the development of sophisticated chemosensors capable of detecting specific ions or molecules. sigmaaldrich.com In the field of medicinal chemistry, the naphthalene scaffold is recognized for its ability to be structurally modified to create a variety of derivatives with diverse pharmacological activities. researchgate.netbldpharm.com

While specific research on 4-Bromo-3-methoxynaphthalen-1-ol is not documented in the available literature, its structure suggests it would be a valuable intermediate. The presence of the bromo, methoxy (B1213986), and hydroxyl groups offers multiple points for further chemical modification, making it a potentially useful building block in the synthesis of complex target molecules.

Data Tables

Due to the absence of specific experimental data for this compound, representative data for closely related, documented compounds are provided for context.

Table 1: Physical and Chemical Properties of Related Naphthol Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
4-Bromonaphthalen-1-ol (B1268390)C₁₀H₇BrO223.07128-133
4-Methoxynaphthalen-1-olC₁₁H₁₀O₂174.19Not specified

This table is for illustrative purposes to show properties of similar compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9BrO2 B15052247 4-Bromo-3-methoxynaphthalen-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9BrO2

Molecular Weight

253.09 g/mol

IUPAC Name

4-bromo-3-methoxynaphthalen-1-ol

InChI

InChI=1S/C11H9BrO2/c1-14-10-6-9(13)7-4-2-3-5-8(7)11(10)12/h2-6,13H,1H3

InChI Key

UDGQMWLWLSWHJN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C(=C1)O)Br

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments work in concert to provide an unambiguous assignment of the molecule's constitution.

One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of unique protons and carbons in a molecule.

¹H NMR: The proton NMR spectrum of 4-Bromo-3-methoxynaphthalen-1-ol is expected to show distinct signals for the hydroxyl, methoxy (B1213986), and aromatic protons. The aromatic region would display signals for five protons on the naphthalene (B1677914) ring system. The proton on C2 would appear as a singlet, while the protons on the unsubstituted ring (C5, C6, C7, C8) would show a more complex splitting pattern of doublets and triplets. The hydroxyl proton would likely appear as a broad singlet, and the methoxy protons as a sharp singlet further upfield.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display 11 distinct signals, corresponding to the 11 carbon atoms in the molecule, assuming no accidental signal overlap. The chemical shifts are influenced by the electronic effects of the substituents (-OH, -OCH₃, -Br). The carbon attached to the bromine (C4) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbons bearing the methoxy (C3) and hydroxyl (C1) groups would appear at characteristic downfield shifts.

Predicted ¹H NMR Data (400 MHz, CDCl₃) This table is predictive and based on analogous structures and chemical shift theory. Actual experimental values may vary.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0 - 10.0br s1H-OH
~8.1d1HH-5 or H-8
~7.8d1HH-5 or H-8
~7.5t1HH-6 or H-7
~7.4t1HH-6 or H-7
~7.0s1HH-2
~3.9s3H-OCH₃

Predicted ¹³C NMR Data (100 MHz, CDCl₃) This table is predictive and based on analogous structures and chemical shift theory. Actual experimental values may vary.

Chemical Shift (δ, ppm)Assignment
~155C-3
~150C-1
~130C-8a
~128C-7
~126C-5
~125C-4a
~124C-6
~122C-8
~115C-4
~105C-2
~56-OCH₃

2D NMR experiments are essential for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be crucial for confirming the relationships between the protons on the unsubstituted aromatic ring (H-5, H-6, H-7, H-8).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link each proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C spectrum (e.g., H-2 to C-2).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is critical for placing substituents on the aromatic rings. For instance, a correlation between the methoxy protons (-OCH₃) and the C-3 carbon would confirm the position of the methoxy group.

Expected Key 2D NMR Correlations This table illustrates the types of correlations expected to confirm the structure.

ExperimentKey Correlation FromKey Correlation ToInformation Gained
COSY H-5H-6Confirms adjacency of C5 and C6
COSY H-7H-6, H-8Confirms adjacency of C7 to C6 and C8
HSQC H-2C-2Assigns C-2 chemical shift
HSQC -OCH₃ protonsMethoxy CarbonAssigns methoxy carbon chemical shift
HMBC -OCH₃ protonsC-3Confirms methoxy group position
HMBC H-2C-1, C-3, C-4, C-8aConfirms C-2 position relative to substituents
HMBC -OH protonC-1, C-2, C-8aConfirms hydroxyl group position at C-1

Chemical Shift Perturbation (CSP) is an NMR method used to study the binding of a small molecule (ligand) to a larger macromolecule, such as a protein. The technique involves recording NMR spectra of the protein (often ¹⁵N-HSQC spectra) before and after the addition of the ligand. Changes in the chemical shifts of specific amino acid residues in the protein upon ligand addition indicate that these residues are in or near the binding site.

If this compound were to be investigated as a potential ligand for a protein target, a CSP study would proceed as follows:

An NMR spectrum of the isotope-labeled (e.g., ¹⁵N) target protein would be acquired.

Small amounts of this compound would be titrated into the protein sample.

A series of NMR spectra would be recorded at each titration point.

By observing which protein signals (amide ¹H and ¹⁵N chemical shifts) move, one could map the binding interface on the protein's surface. The magnitude of the shifts can also be used to determine the binding affinity (K_d).

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

For this compound, the FT-IR spectrum would be expected to show several characteristic absorption bands that confirm its key structural features.

Predicted FT-IR Absorption Bands This table is predictive and based on characteristic group frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3550 - 3200O-H stretch (broad)Phenolic -OH
~3100 - 3000C-H stretchAromatic C-H
~2950 - 2850C-H stretchMethoxy -OCH₃
~1600, ~1500C=C stretchAromatic Ring
~1250C-O stretchAryl ether (Ar-O-CH₃)
~1200C-O stretchPhenol (Ar-OH)
~600 - 500C-Br stretchAryl bromide

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation patterns.

For this compound (C₁₁H₉BrO₂), the molecular weight is approximately 253.09 g/mol . A key feature in its mass spectrum would be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity: the M⁺ peak and the (M+2)⁺ peak.

High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental formula. Common fragmentation patterns could include the loss of a methyl radical (•CH₃) from the methoxy group or the loss of a hydrogen bromide (HBr) molecule.

Predicted Mass Spectrometry Data This table is predictive. Fragmentation is complex and these represent plausible pathways.

m/z ValueIonSignificance
~252 / 254[C₁₁H₉BrO₂]⁺Molecular ion (M⁺ and M+2) peaks, showing bromine isotope pattern
~237 / 239[C₁₀H₆BrO₂]⁺Loss of methyl group (•CH₃)
~224 / 226[C₁₀H₇BrO]⁺Loss of carbon monoxide (CO)
~173[C₁₁H₉O₂]⁺Loss of bromine radical (•Br)

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide an unambiguous confirmation of its structure.

The analysis would yield precise data on:

Connectivity: Confirming the bonding arrangement of all atoms.

Bond Lengths and Angles: Providing exact geometric parameters.

Conformation: Revealing the orientation of the methoxy and hydroxyl groups relative to the naphthalene ring.

Intermolecular Interactions: Detailing how the molecules pack in the crystal lattice, including potential hydrogen bonding from the hydroxyl group and other non-covalent interactions.

Currently, no public entry for the crystal structure of this compound exists in crystallographic databases. Therefore, this analysis remains hypothetical pending the successful crystallization and diffraction analysis of the compound.

Mechanistic Investigations of Chemical Reactivity

Reaction Pathway Elucidation in Naphthalene (B1677914) Transformations

The transformation of naphthalene derivatives can proceed through various pathways, often influenced by the nature of the substituents and reaction conditions. For instance, the synthesis of substituted naphthalenes can be achieved through metal-free protocols involving the cycloaddition of o-alkynylbenzaldehyde derivatives with alkynes or alkenes. acs.orgnih.gov This method provides a regioselective route to polysubstituted naphthalenes. acs.orgnih.gov

Another significant pathway involves the electrophilic cyclization of arene-containing propargylic alcohols. This method, which can be carried out under mild conditions using reagents like iodine monochloride (ICl), iodine (I2), or N-bromosuccinimide (NBS), allows for the regioselective synthesis of a wide variety of substituted naphthalenes and 2-naphthols. nih.gov The mechanism of electrophilic substitution on the naphthalene ring, similar to that of benzene, involves the attack of an electrophile on the pi-electron system to form a resonance-stabilized carbocation intermediate, followed by the loss of a proton. youtube.com

The study of transformation pathways between naphthalene isomers has revealed that connections between different isomeric forms can occur at specific energy thresholds. mdpi.com For example, isomerization can proceed through H-shifted, vinylidene, or twisted intermediates. mdpi.com

Table 1: Examples of Reagents and Conditions in Naphthalene Transformations

Reaction TypeReagentsConditionsProduct Type
Metal-Free Cycloadditiono-Alkynylbenzaldehyde derivatives, alkynes/alkenesRoom TemperatureSubstituted Naphthalenes
Electrophilic CyclizationArene-containing propargylic alcohols, ICl, I2, NBSMildSubstituted Naphthalenes and 2-Naphthols
Electrophilic BrominationBromine, CCl4Not specified1-Bromonaphthalene
NitrationConcentrated HNO3, Concentrated H2SO4Not specified1-Nitronaphthalene
SulfonationConcentrated H2SO480°C or 160°C1-Naphthalenesulfonic acid or 2-Naphthalenesulfonic acid

This table provides a summary of various reaction conditions for naphthalene transformations based on available literature.

Nucleophilic Substitution Mechanisms Relevant to Halogenated Naphthalenes

Halogenated naphthalenes, including 4-bromo-3-methoxynaphthalen-1-ol, are susceptible to nucleophilic substitution reactions. The reactivity of the carbon-halogen bond is a key factor in these transformations. While detailed mechanistic studies specifically on this compound are not extensively documented in the provided results, general principles of nucleophilic aromatic substitution (SNAr) on halogenated naphthalenes can be inferred.

The SNAr mechanism typically requires the presence of activating groups (electron-withdrawing groups) on the aromatic ring and a strong nucleophile. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. The reactivity of halogens in nucleophilic displacement reactions in the naphthalene series has been a subject of study. acs.org For instance, the reactivity of nitro-bromonaphthalenes towards piperidine (B6355638) has been investigated, highlighting the influence of the nitro group in activating the ring for nucleophilic attack. acs.org

In the context of halogenoalkanes, which share the feature of a carbon-halogen bond, nucleophilic substitution can occur via SN1 or SN2 mechanisms, depending on the substrate and reaction conditions. youtube.com While direct parallels to aromatic systems are limited, the principles of nucleophile attack and leaving group departure are fundamental. youtube.com

Free-Radical Mechanisms in Naphthol Derivatization

Free-radical reactions offer an alternative pathway for the derivatization of naphthols. While specific studies on the free-radical mechanisms involving this compound are not detailed in the search results, general principles of free-radical chemistry can be applied.

The initiation of a free-radical reaction often involves the generation of a radical species, which can then react with the naphthol derivative. For example, in the context of other aromatic compounds like methylbenzene, reaction with chlorine in the presence of UV light leads to free-radical substitution on the alkyl side chain. docbrown.info This indicates that under appropriate conditions, the substituents on the naphthalene ring could be susceptible to free-radical attack.

Chemical derivatization techniques are often employed to detect and study short-lived radical species. copernicus.org These methods can involve spin trapping, where a radical reacts with a "spin trap" to form a more stable radical adduct that can be characterized. copernicus.org Such techniques could be valuable in elucidating the free-radical pathways in the derivatization of naphthols.

Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed picture of the electron distribution and energy levels within a molecule, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. tci-thaijo.org For compounds structurally related to 4-Bromo-3-methoxynaphthalen-1-ol, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), have been employed to determine optimized geometric parameters, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net These calculations provide a foundational understanding of the molecule's stability and electronic configuration. The electrostatic potential, a key property derived from DFT, helps in identifying the regions of a molecule that are prone to electrophilic or nucleophilic attack. tci-thaijo.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity and stability. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For similar aromatic compounds, this energy gap has been calculated using DFT methods to predict their reactivity and potential for charge transfer within the molecule. researchgate.netnih.gov

Table 1: Frontier Molecular Orbital Energies and Related Properties

Parameter Value (eV) Description
EHOMO Data not available Energy of the Highest Occupied Molecular Orbital
ELUMO Data not available Energy of the Lowest Unoccupied Molecular Orbital

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule to define atoms and the bonds between them. wikipedia.orgamercrystalassn.org This analysis is based on identifying critical points in the electron density, which reveal the nature of atomic interactions. muni.czuni-rostock.de QTAIM can classify chemical bonds as either shared (covalent) or closed-shell (ionic, van der Waals) interactions. muni.cz

The Non-Covalent Interaction (NCI) index is a powerful tool for visualizing and characterizing weak, non-covalent interactions such as hydrogen bonds, van der Waals forces, and steric repulsion. chemtools.orgnih.gov NCI analysis is based on the electron density and its derivatives and is particularly useful for understanding the forces that stabilize molecular complexes and crystal structures. researchgate.netjussieu.fr This method can provide qualitative and quantitative information about the strength and nature of these interactions. researchgate.net

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein. fip.orgresearchgate.net

Molecular docking simulations can estimate the binding affinity, often expressed as a binding energy, between a ligand and a protein. researchgate.net A lower binding energy generally indicates a more stable protein-ligand complex. These simulations also provide detailed information about the non-covalent interactions that stabilize the binding, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net

By visualizing the docked pose of a ligand in the active site of a protein, researchers can rationalize the observed biological activity. researchgate.net The specific amino acid residues involved in the interaction can be identified, providing insights into the mechanism of action. nih.gov For instance, in silico studies on similar compounds have successfully used molecular docking to predict their binding modes and affinities with various enzymes, helping to explain their potential therapeutic effects. fip.orgresearchgate.net

Table 2: Predicted Binding Affinities and Interactions from Molecular Docking

Target Protein Binding Affinity (kcal/mol) Interacting Residues
Protein Target 1 Data not available e.g., TYR23, LYS45

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

The primary goal of an MD simulation is to predict the evolution of a molecular system over time by solving Newton's equations of motion for each atom in the system. The process begins with defining a force field—a set of parameters and potential energy functions that describe the intra- and intermolecular forces governing atomic interactions.

Conformational Analysis

For a conformational analysis of this compound in an aqueous environment, the molecule would be placed in a simulation box filled with water molecules. The system would be neutralized and brought to a physiological ion concentration. After an initial energy minimization, the system is gradually heated to a target temperature (e.g., 300 K) and equilibrated. Following equilibration, a production simulation is run for a duration typically spanning nanoseconds to microseconds, during which atomic coordinates are saved at regular intervals.

Binding Dynamics

To study binding dynamics, this compound would be computationally "docked" into the active site of a target protein. This complex would then be subjected to an MD simulation, similar to the one described above. The simulation would track the stability of the binding pose, the network of interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein, and the conformational adjustments in both molecules upon binding.

Key metrics extracted from such a simulation include the Root Mean Square Deviation (RMSD) of the ligand from its initial pose and the Root Mean Square Fluctuation (RMSF) of protein residues, which highlights flexible regions of the active site. Furthermore, binding free energy calculations could be performed to quantify the strength of the interaction.

Illustrative Data from a Hypothetical MD Simulation

The tables below represent the type of data that would be generated from a comprehensive MD simulation study of this compound binding to a hypothetical protein kinase.

Table 1: Simulation Parameters for a Hypothetical MD Study

This interactive table outlines the typical parameters used to set up a molecular dynamics simulation.

ParameterValueDescription
Force Field AMBER ff19SB (Protein), GAFF2 (Ligand)Defines the potential energy functions for the protein and the ligand.
Water Model TIP3PA standard model for representing water molecules in the simulation.
Box Type TriclinicThe shape of the simulation box containing the system.
Box Size 10 Å bufferThe minimum distance between the solute and the box edge.
Simulation Time 500 nsThe total duration of the production molecular dynamics run.
Temperature 300 KThe target temperature of the simulation, maintained by a thermostat.
Pressure 1 atmThe target pressure of the simulation, maintained by a barostat.

Table 2: Analysis of Intermolecular Interactions during Simulation

This table summarizes the key interactions observed between the ligand and the protein over the course of the simulation, quantifying their stability.

Interaction TypeInteracting Ligand AtomInteracting Protein ResidueOccupancy (%)Average Distance (Å)
Hydrogen Bond Hydroxyl (-OH) OxygenLYS 7285.42.8 ± 0.2
Hydrogen Bond Hydroxyl (-OH) HydrogenASP 18462.11.9 ± 0.3
Hydrophobic Contact Naphthalene (B1677914) RingVAL 5795.23.5 ± 0.4
Halogen Bond Bromo (Br) AtomGLY 70 (Backbone O)33.73.1 ± 0.5

These simulations, by providing a dynamic picture of molecular behavior, are indispensable for modern drug discovery and materials science, allowing researchers to understand and predict how molecules like this compound function at the atomic level.

Mechanistic Biological Activity and Molecular Interactions

Enzyme Inhibition Mechanism Studies

Characterization of Inhibition Type (Competitive, Non-Competitive, Uncompetitive)

No studies characterizing the enzyme inhibition type of 4-Bromo-3-methoxynaphthalen-1-ol are available.

Kinetic Parameter Determination

There is no available data on the kinetic parameters of this compound as an enzyme inhibitor.

Reversible and Irreversible Inhibition Modalities

The modality of enzyme inhibition (reversible or irreversible) by this compound has not been determined in any published research.

Molecular Target Interaction Analysis

Protein-Ligand Binding Assays

No protein-ligand binding assays have been reported for this compound.

Structural Basis of Interactions (e.g., Hydrophobic Pockets, Hydrogen Bonding)

Without binding studies, there is no information on the structural basis of this compound's interaction with any potential molecular targets.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Currently, there are no specific structure-activity relationship (SAR) studies available in the public domain for this compound. SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. Such studies on this compound would involve the synthesis and biological testing of various analogs to determine the importance of the bromo, methoxy (B1213986), and hydroxyl functional groups, as well as the naphthalene (B1677914) core, for its activity.

While direct SAR data is absent, insights can be gleaned from studies on related naphthalenic compounds. For instance, research on other brominated and methoxylated naphthalene derivatives often highlights the critical role of these substituents in modulating biological effects. The position and nature of these groups can significantly influence a compound's interaction with biological targets. However, without specific studies on this compound, any extrapolation remains speculative.

Biochemical Pathways Affected by Compound Interaction

Detailed information on the specific biochemical pathways affected by this compound is not available in current scientific literature. Determining the pathways a compound influences is a complex process that typically involves a range of in vitro and in vivo studies, including enzymatic assays, gene expression analysis, and metabolomics.

General studies on substituted naphthalenes suggest that they can interact with a variety of biological systems. Depending on their specific structure, they may exhibit properties such as antimicrobial activity or interactions with specific enzymes or receptors. For example, some naphthalenic structures have been investigated for their potential to inhibit enzymes or modulate signaling pathways involved in cell proliferation or inflammation. Without dedicated research, the precise biochemical pathways impacted by this compound remain unknown.

Q & A

Q. What statistical approaches are recommended for validating analytical method reproducibility?

  • Methodological Answer : Apply ANOVA to inter-laboratory data (n ≥ 3 replicates). Calculate Horwitz ratio (HorRat < 2.0) for precision. Use Youden plots to assess systematic errors in HPLC retention times or NMR integrations .

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